N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine
Description
N'-{[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine is a tertiary diamine derivative featuring a furan ring substituted with a 3-chloro-4-fluorophenyl group and a propane-1,3-diamine chain. The N,N-dimethylpropane-1,3-diamine chain contributes to solubility and hydrogen-bonding capacity, critical for interactions with biological targets .
This compound shares structural motifs with pharmacologically active agents, such as antimalarials (e.g., MMV019918 analogs) and anticancer agents targeting G-quadruplex DNA . Its synthesis likely involves reductive amination of a furan-aldehyde intermediate with N,N-dimethylpropane-1,3-diamine, as seen in analogous procedures .
Properties
Molecular Formula |
C16H20ClFN2O |
|---|---|
Molecular Weight |
310.79 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C16H20ClFN2O/c1-20(2)9-3-8-19-11-13-5-7-16(21-13)12-4-6-15(18)14(17)10-12/h4-7,10,19H,3,8-9,11H2,1-2H3 |
InChI Key |
YIQFCULBVMFGTR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
MMV020505 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV020505 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of antimalarial activity and the development of new antimalarial drugs.
Biology: It is used in phenotypic screening to identify new active scaffolds against various parasites, including those responsible for human African trypanosomiasis, Chagas disease, and visceral leishmaniasis.
Medicine: It has potential therapeutic applications in the treatment of neglected tropical diseases.
Industry: It can be used in the development of new pharmaceuticals and as a tool in drug discovery research
Mechanism of Action
The mechanism of action of MMV020505 involves its interaction with specific molecular targets and pathways within the parasite. It is believed to interfere with essential biological processes, such as protein synthesis and metabolic pathways, leading to the death of the parasite. The exact molecular targets and pathways involved are still under investigation, but it is known to have a unique mode of action compared to other antimalarial drugs .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
Key structural variations among analogs include:
Substituents on the phenyl ring (e.g., halogen type, position).
Heterocyclic core (furan vs. pyrazole, isobenzofuran).
Diamine chain modifications (e.g., alkylation, substitution).
Table 1: Comparative Analysis of Selected Analogs
Key Findings from Comparative Studies
Substituent Effects on Bioactivity
- Halogen Position : The target compound’s 3-chloro-4-fluorophenyl group may enhance lipophilicity and target affinity compared to 4-bromo-2-chlorophenyl in Compound 44. Bromine’s larger size in Compound 45 could improve steric interactions but reduce metabolic stability .
Core Structure Variations
- Furan vs. Isobenzofuran : Isobenzofuran derivatives (e.g., Compound f ) exhibit rigid planar structures, favoring π-π stacking with aromatic residues in proteins. In contrast, the furan core in the target compound offers flexibility, enabling conformational adaptability during binding .
- Heterocyclic Replacement : Pyrazole or benzoimidazole cores (e.g., Example 333 ) introduce nitrogen atoms, altering hydrogen-bonding networks and redox properties compared to furan-based analogs.
Diamine Chain Modifications
- N,N-Dimethylpropane-1,3-diamine : The tertiary amine in the target compound enhances water solubility and cationic character at physiological pH, promoting interaction with anionic targets (e.g., DNA or enzyme active sites) .
Biological Activity
N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C15H17ClFNO
- Molar Mass : 281.75 g/mol
- IUPAC Name : this compound
The compound features a furan ring substituted with a 3-chloro-4-fluorophenyl group and an amine functional group, which contributes to its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown effectiveness as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Inhibiting these enzymes can reduce the synthesis of pro-inflammatory prostaglandins, leading to analgesic and anti-inflammatory effects .
- Antimalarial Activity : The compound has been identified as a modest inhibitor of Plasmodium falciparum, the causative agent of malaria. This suggests potential applications in antimalarial therapies .
Analgesic and Anti-inflammatory Effects
The compound's structural similarities to known analgesics suggest that it may possess pain-relieving properties. In vitro studies have indicated that derivatives with similar structures exhibit significant analgesic activity comparable to standard drugs like sodium diclofenac .
Study on COX Inhibition
A study evaluated several compounds structurally related to this compound for their COX inhibitory activities. The results indicated that certain derivatives exhibited high selectivity for COX-2 with significant analgesic and anti-inflammatory effects, highlighting the potential therapeutic applications of this class of compounds .
| Compound | COX-2 Inhibition (%) | Analgesic Activity (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| Compound A | 99 | 51 | 68 |
| Compound B | 90 | 42 | 59 |
| This compound | TBD | TBD | TBD |
Antimalarial Screening
In a screening study focused on antimalarial activity, this compound was tested against P. falciparum NF54 strains. The results indicated that the compound had a modest inhibitory effect, suggesting further investigation into its potential as an antimalarial agent could be warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
